molecular formula C16H15N3O3 B2623853 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 1251543-37-9

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2623853
CAS No.: 1251543-37-9
M. Wt: 297.314
InChI Key: DNODMWJRAITRGK-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the furan and oxadiazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid hydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells by interacting with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dimethylfuran-3-yl)-N-phenylformamide
  • 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one
  • 3-(2,5-dimethylfuran-3-yl)-5-(3-fluorophenyl)-2-pyrazoline

Uniqueness

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is unique due to the presence of both furan and oxadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-8-13(11(2)21-10)15-18-19-16(22-15)17-14(20)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODMWJRAITRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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